isopropyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Isopropyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a structurally complex thiazolo[3,2-a]pyrimidine derivative characterized by distinct substituents at key positions:
- Position 2: An ethyl group, influencing steric bulk and electron distribution.
- Position 6: An isopropyl ester, differentiating it from common ethyl esters in analogs.
- Position 7: A methyl group, enhancing metabolic stability.
- Position 3: A ketone moiety, enabling hydrogen bonding and conformational rigidity.
The 4-ethoxyphenyl substituent suggests tailored electronic and steric modulation compared to halogenated or methyl-substituted analogs.
Properties
Molecular Formula |
C21H26N2O4S |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
propan-2-yl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H26N2O4S/c1-6-16-19(24)23-18(14-8-10-15(11-9-14)26-7-2)17(20(25)27-12(3)4)13(5)22-21(23)28-16/h8-12,16,18H,6-7H2,1-5H3 |
InChI Key |
IOJSVPDAYVALKS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a three-component condensation reaction. This reaction includes ethyl acetoacetate, 1,3-thiazol-2-amine, and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . The reaction conditions are mild, and the process is efficient, yielding the desired product in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar multicomponent reactions but on a larger scale. The use of heterogeneous catalysts, such as vanadium oxide loaded on fluorapatite, can enhance the reaction efficiency and yield . These catalysts are reusable and environmentally friendly, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of triazolo[4,3-a]pyrimidines.
Substitution: Substitution reactions can occur at different positions on the aromatic ring or the thiazolopyrimidine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and various oxidizing agents for oxidation reactions. The reactions are typically carried out under mild conditions, often at room temperature .
Major Products Formed
The major products formed from these reactions include various substituted thiazolopyrimidines and triazolopyrimidines, which have been shown to possess significant biological activities .
Scientific Research Applications
Isopropyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of isopropyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and receptors involved in various biological processes, leading to its observed biological activities . The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- The isopropyl ester at position 6 in the target compound increases steric hindrance and lipophilicity compared to ethyl esters in analogs .
- The 4-ethoxyphenyl group at position 5 provides moderate electron-donating effects, contrasting with electron-withdrawing bromine in or non-polar methyl groups in .
- Alkyli/arylidene substituents (e.g., allylidene, benzylidene) at position 2 in analogs enhance π-conjugation and planarize the structure, whereas the ethyl group in the target compound prioritizes flexibility .
Physicochemical Properties
Comparative data for selected analogs are shown in Table 2.
Key Observations :
Biological Activity
Isopropyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound belonging to the thiazolopyrimidine family. Its structure features a thiazolo and pyrimidine core, which are associated with various biological activities. The compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N2O4S |
| Molecular Weight | 402.5 g/mol |
| IUPAC Name | Isopropyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
| InChI Key | IOJSVPDAYVALKS-UHFFFAOYSA-N |
This compound exhibits its biological activity primarily through interaction with specific enzymes and receptors involved in cellular pathways. This interaction can lead to modulation of cell proliferation and survival, making it a candidate for cancer therapy.
Anticancer Activity
Preliminary studies indicate that this compound may possess significant anticancer properties. It has been shown to inhibit key enzymes involved in tumor growth and proliferation. For instance, the compound's structure suggests potential binding affinity to tubulin and other targets critical for cancer cell division.
Case Studies and Research Findings
- Anti-Proliferative Effects : In vitro studies have demonstrated that compounds similar to isopropyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl exhibit moderate anti-proliferative activity against various cancer cell lines. For example, compounds containing thiazole rings have shown IC50 values around 1.61 µg/mL against certain tumor types .
- Structure Activity Relationship (SAR) : Research indicates that the presence of specific functional groups significantly influences the biological activity of thiazolopyrimidine derivatives. For instance, the introduction of electron-donating groups on the phenyl ring enhances cytotoxicity .
Comparative Activity Table
| Compound Name | IC50 (µg/mL) | Notable Features |
|---|---|---|
| Isopropyl 5-(4-ethoxyphenyl)-... | TBD | Potential anticancer agent with unique structural features |
| Ethyl 5-(4-methoxyphenyl)-7-methyl... | 1.61 | Effective against tubulin polymerization |
| Methyl 5-(4-acetyloxyphenyl)-6-hydroxy... | TBD | Different solubility affecting bioavailability |
Synthesis and Reaction Pathways
The synthesis of isopropyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl involves a multi-step process typically utilizing a three-component condensation reaction. This reaction includes ethyl acetoacetate, 1,3-thiazol-2-amine, and aromatic aldehydes in isopropanol under ultrasonic activation at controlled temperatures .
Reaction Conditions
Common reagents used in the synthesis include:
- Oxidizing Agents : Potassium permanganate for oxidation.
- Reducing Agents : Sodium borohydride for reduction.
These reactions are conducted under mild conditions to optimize yield and minimize side reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
